2-Sulfamoylbutanoic acid 2-Sulfamoylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17540883
InChI: InChI=1S/C4H9NO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)(H2,5,8,9)
SMILES:
Molecular Formula: C4H9NO4S
Molecular Weight: 167.19 g/mol

2-Sulfamoylbutanoic acid

CAS No.:

Cat. No.: VC17540883

Molecular Formula: C4H9NO4S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

2-Sulfamoylbutanoic acid -

Specification

Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
IUPAC Name 2-sulfamoylbutanoic acid
Standard InChI InChI=1S/C4H9NO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)(H2,5,8,9)
Standard InChI Key OXBVBLJPZZHABL-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)O)S(=O)(=O)N

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Sulfamoylbenzoic acid (C₇H₇NO₄S) features a benzoic acid backbone with a sulfamoyl group at the second carbon (Figure 1). The molecule exhibits a planar aromatic ring system, with hydrogen bond donors (carboxylic acid and sulfonamide groups) and acceptors contributing to its polarity . Key properties include:

PropertyValueMethod/Source
Molecular Weight201.20 g/molEPA T.E.S.T.
Melting Point153.12°CEPI Suite
Water Solubility3,616–40,533 mg/LEPA T.E.S.T./EPI Suite
LogP (Partition Coeff.)-0.4XLogP3

The compound’s solubility varies widely depending on pH and salt form (e.g., monosodium or monoammonium salts) . Its acidity (pKa ≈ 2.1 for sulfonamide, 4.2 for carboxylic acid) enables ionization under physiological conditions, influencing bioavailability .

Synthesis and Derivatives

Industrial Synthesis

A patented route involves chlorosulfonation of anthranilic acid derivatives followed by amidation (Figure 2). For example, reacting 2-chlorosulfonylisotoic anhydride with amines like cis-3,5-dimethylpiperidine yields 2-chloro-5-sulfamoylbenzoic acids . Key steps include:

  • Chlorosulfonation: Anthranilic acid treated with chlorosulfonic acid at 90°C forms 6-chlorosulfonylisotoic anhydride .

  • Amidation: Reaction with primary or secondary amines (e.g., β-phenethylamine) in acetone/NaOH produces sulfamoyl intermediates .

  • Hydrolysis: Acidic hydrolysis of esters (e.g., ethyl 2-sulfamoylbenzoate) yields the free carboxylic acid .

Structural Modifications

Modifying the sulfamoyl group’s substituents or benzoic acid’s substituents alters biological activity. For instance:

  • 5-Chloro derivatives (e.g., 5-chloro-2-sulfamoylbenzoic acid) enhance LPA₂ receptor agonism by introducing electron-withdrawing groups .

  • Extended linkers (e.g., four-carbon chains) improve binding affinity to LPA₂, as seen in compound 11d (EC₅₀ = 5.06 × 10⁻³ nM) .

Pharmacological Applications

LPA₂ Receptor Agonism

2-Sulfamoylbenzoic acid derivatives are the first non-lipid agonists of LPA₂, a GPCR involved in mucosal barrier protection and apoptosis inhibition. Docking studies reveal that:

  • The sulfamoyl group interacts with Arg3.28 and Lys7.36 in LPA₂’s binding pocket .

  • The carboxylic acid forms hydrogen bonds with Ser2.60, stabilizing the active receptor conformation .
    Compound 11d (5-chloro-2-(N-(4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid) demonstrates subnanomolar efficacy, making it a candidate for treating gastrointestinal disorders .

Environmental Relevance

As a metabolite of sulfonylurea herbicides (e.g., metsulfuron-methyl), 2-sulfamoylbenzoic acid persists in soil and water, raising concerns about ecological impact . Its high water solubility (up to 40.5 g/L) facilitates groundwater contamination, necessitating monitoring in agricultural regions .

Future Directions

  • Drug Development: Optimizing 2-sulfamoylbenzoic acid derivatives for selective LPA₂ activation could yield therapies for inflammatory bowel disease.

  • Environmental Remediation: Advanced oxidation processes (e.g., ozonation) may degrade sulfamoyl contaminants in wastewater.

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